molecular formula C2H6BCl2S B1423711 Dichloro(dimethylsulfonio)boron(1-) CAS No. 63462-42-0

Dichloro(dimethylsulfonio)boron(1-)

Cat. No. B1423711
CAS RN: 63462-42-0
M. Wt: 143.85 g/mol
InChI Key: GVZAKKOKLYNJKU-UHFFFAOYSA-N
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Description

Dichloro(dimethylsulfonio)boron(1-) is a heterocyclic organic compound with the molecular formula C2H7BCl2S . It has a molecular weight of 144.86 and its IUPAC name is dichloro(dimethylsulfonio)boron(1-) . The compound is also known by other synonyms such as Dichloroborane dimethyl sulfide, and Dichloro(dimethyl sulfide)(hydro)boron .


Molecular Structure Analysis

The molecular structure of Dichloro(dimethylsulfonio)boron(1-) involves a boron atom bonded to two chlorine atoms and a dimethylsulfonio group . The exact structure would require further investigation through methods such as X-ray crystallography .

Scientific Research Applications

1. Photodynamic Therapy (PDT)

  • Summary of the Application : Photodynamic therapy (PDT) has shown promise as an effective treatment modality for cancers and other localized diseases, such as age-related macular degeneration and actinic keratosis . BODIPY photosensitizers have been under extensive study over the past decade and have been demonstrated as a new class of photosensitizers .
  • Methods of Application or Experimental Procedures : PDT relies on light, photosensitizer, and oxygen as elements in its mechanism of action . The photosensitizer (in this case, BODIPY) is introduced into the body and it accumulates in the cancer cells. When the photosensitizer is exposed to a specific wavelength of light, it produces a form of oxygen that kills nearby cells .
  • Results or Outcomes : The results of PDT can vary based on the type and stage of cancer being treated. In some cases, PDT is used to relieve symptoms of cancer, such as obstruction caused by the tumor, rather than curing the cancer .

properties

InChI

InChI=1S/C2H6BCl2S/c1-6(2)3(4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZAKKOKLYNJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([S+](C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BCl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693660
Record name Dichloro(hydrido)[(methylsulfanyl)methane]boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(dimethylsulfonio)boron(1-)

CAS RN

63462-42-0
Record name Dichloro(hydrido)[(methylsulfanyl)methane]boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloroborane methyl sulfide complex
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro(dimethylsulfonio)boron(1-)
Reactant of Route 2
Dichloro(dimethylsulfonio)boron(1-)

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